molecular formula C16H14F3N5O3S B2967428 N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2034289-12-6

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2967428
CAS No.: 2034289-12-6
M. Wt: 413.38
InChI Key: LFYZKMADOHTBOF-UHFFFAOYSA-N
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Description

This compound features a 4-(trifluoromethoxy)benzenesulfonamide core linked via a methylene group to a pyrazole ring substituted at position 1 with a methyl group and at position 3 with a pyrazine moiety.

Properties

IUPAC Name

N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O3S/c1-24-11(8-14(23-24)15-10-20-6-7-21-15)9-22-28(25,26)13-4-2-12(3-5-13)27-16(17,18)19/h2-8,10,22H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYZKMADOHTBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structural features suggest possible interactions with various biological targets, making it a subject of interest in drug discovery and development.

Chemical Structure and Properties

The molecular formula of the compound is C15H14F3N5O2S, with a molecular weight of approximately 381.38 g/mol. The compound contains a pyrazole ring, which is known for its biological activity, particularly in inhibiting specific enzymes and modulating cellular pathways.

PropertyValue
Molecular FormulaC15H14F3N5O2S
Molecular Weight381.38 g/mol
CAS Number[To be confirmed]
PurityTypically >95%

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific biological targets related to cellular signaling pathways. Compounds with similar structures have been shown to inhibit enzymes involved in critical metabolic processes, suggesting that this compound may exhibit similar properties.

Biological Activity

Research indicates that compounds containing pyrazole moieties often exhibit significant biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific kinases or receptors involved in tumor growth .
  • Antimicrobial Properties : The presence of the sulfonamide group may contribute to antimicrobial activity, potentially making it effective against certain bacterial strains.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

  • Antineoplastic Activity : A study on pyrazole derivatives demonstrated their ability to inhibit cancer cell lines such as TK-10 and HT-29, suggesting that similar compounds could possess comparable anticancer effects .
  • Enzyme Inhibition : Research has shown that pyrazole-based compounds can act as inhibitors for enzymes like cyclooxygenase (COX), which are crucial in inflammatory responses. This indicates a potential anti-inflammatory role for the compound .
  • Cell Line Studies : In vitro studies using various cancer cell lines have indicated that modifications in the chemical structure can lead to enhanced potency against specific targets, further supporting the need for detailed exploration of this compound's activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison :

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, ) Core Structure: Pyrazolo[3,4-d]pyrimidin with a chromenone and benzenesulfonamide. Functional Groups: Sulfonamide, fluorophenyl, chromenone. Molecular Weight: 589.1 g/mol . Key Differences: Larger molecular weight due to chromenone and pyrazolopyrimidine systems. The sulfonamide group is retained, but the complex heterocyclic framework may reduce bioavailability compared to the target compound.

1-(3,5-Dialkyl-4-Hydroxybenzyl)-Pyrazole Derivatives () Core Structure: Pyrazole with trifluoromethyl/methyl substituents. Functional Groups: Trifluoromethyl, hydroxylbenzyl. Key Differences: Lack of sulfonamide and pyrazine groups; trifluoromethyl substituents may enhance lipophilicity but reduce hydrogen-bonding capacity.

3,5-Dimethoxy-N-(1-methylpyrazol-3-yl)benzamide () Core Structure: Benzamide with a pyrazole substituent. Functional Groups: Amide, dimethoxy. Key Differences: The amide group (vs.

N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide ()

  • Core Structure : Benzamide with pyrazole and pyridine substituents.
  • Functional Groups : Amide, trifluoromethoxy, pyridine.
  • Molecular Weight : 430.4 g/mol .
  • Key Differences : Replacement of sulfonamide with benzamide and pyridine (vs. pyrazine) alters electronic properties and binding interactions.

Physicochemical and Pharmacological Implications

Table 1: Comparative Analysis
Feature Target Compound Example 53 () Pyrazole Derivatives () Benzamide Analogs ()
Core Functional Group Sulfonamide Sulfonamide Hydroxylbenzyl/trifluoromethyl Amide
Heterocyclic System Pyrazole-pyrazine Pyrazolopyrimidine-chromenone Simple pyrazole Pyrazole-pyridine
Molecular Weight ~430–450 g/mol (estimated) 589.1 g/mol Not reported 430.4 g/mol ()
Key Substituents Trifluoromethoxy, pyrazine Fluorophenyl, chromenone Trifluoromethyl, alkyl Cyclopentyl, pyridine
Potential Bioactivity Enzyme inhibition (e.g., carbonic anhydrase) Likely kinase/chromenone-targeted Antioxidant/anti-inflammatory Kinase/GPCR modulation
Critical Observations :
  • Sulfonamide vs. Amide : Sulfonamides exhibit stronger acidity (pKa ~10) and hydrogen-bonding capacity compared to amides (pKa ~15–20), enhancing interactions with polar enzyme active sites .
  • Trifluoromethoxy Group: Enhances metabolic stability and lipophilicity (logP ~2–3) compared to non-fluorinated analogs, improving membrane permeability .
  • Pyrazine vs.

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